molecular formula C8H9BrN2O B2539311 1-(5-Bromopyrimidin-2-yl)cyclobutanol CAS No. 1515923-39-3

1-(5-Bromopyrimidin-2-yl)cyclobutanol

Cat. No.: B2539311
CAS No.: 1515923-39-3
M. Wt: 229.077
InChI Key: NLJNBURIPPYBEY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclobutanol typically involves the reaction of 5-bromopyrimidine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

    Reaction Setup: Combine 5-bromopyrimidine and cyclobutanone in a suitable solvent.

    Addition of Base: Add a base like potassium carbonate to the reaction mixture.

    Heating: Heat the mixture to promote the reaction.

    Purification: Purify the product using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-yl)cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a pyrimidine-cyclobutane compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)cyclobutanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclobutanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromopyrimidine moiety may play a role in binding to enzymes or receptors, while the cyclobutanol ring could influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

1-(5-Bromopyrimidin-2-yl)cyclobutanol can be compared with other similar compounds, such as:

    1-(5-Chloropyrimidin-2-yl)cyclobutanol: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropyrimidin-2-yl)cyclobutanol: Contains a fluorine atom instead of bromine.

    1-(5-Iodopyrimidin-2-yl)cyclobutanol: Features an iodine atom in place of bromine.

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-4-10-7(11-5-6)8(12)2-1-3-8/h4-5,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJNBURIPPYBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-2-iodopyrimidine (12.5 g, 43.88 mmol) was suspended in dry toluene (250 mL), then cooled to −78° C. under N2. n-Butyllithium (2.5M solution in hexanes, 20 mL) was added dropwise, and the reaction mixture was aged for 20 minutes prior to dropwise addition of a solution of cyclobutanone (3.75 g, 53.5 mmol) in dry toluene (10 mL). The reaction mixture was stirred at −78° C. for 45 minutes, then allowed to warm to room temperature. The reaction mixture was diluted with water (100 mL) and extracted with EtOAc (3×300 mL). The combined organic extracts were dried over MgSO4 and the solvent removed under reduced pressure. The resulting brown oil was purified by chromatography on silica (Biotage, 340 g cartridge), eluting with a gradient of 0-100% ethyl acetate in heptanes, to afford the title compound (4.76 g) as a bright yellow solid. δH (500 MHz, CD3OD) 8.80 (s, 2H), 2.57 (dddd, J 11.2, 5.2, 4.4, 2.5 Hz, 2H), 2.32-2.23 (m, 2H), 1.93-1.76 (m, 2H). Method C HPLC-MS: MH+ m/z 230, RT 1.06 minutes.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.75 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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